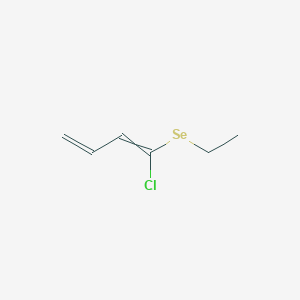
1-Chloro-1-(ethylselanyl)buta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(ethylselanyl)buta-1,3-diene is an organoselenium compound characterized by the presence of a chlorine atom and an ethylselanyl group attached to a butadiene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(ethylselanyl)buta-1,3-diene typically involves the reaction of 1-chloro-1,3-butadiene with ethylselenol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium compound. The general reaction scheme is as follows:
1-chloro-1,3-butadiene+ethylselenol→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-1-(ethylselanyl)buta-1,3-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can react with electrophiles such as halogens and hydrogen halides, leading to the formation of addition products.
Oxidation: The ethylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Substitution: The chlorine atom can be substituted by nucleophiles, resulting in the formation of new compounds.
Common Reagents and Conditions:
Electrophilic Addition: Reagents such as bromine (Br2) or hydrogen chloride (HCl) are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed:
Electrophilic Addition: Products such as 1,2-dichloro-1-(ethylselanyl)butane or 1-chloro-2-bromo-1-(ethylselanyl)butane.
Oxidation: Selenoxide or selenone derivatives.
Substitution: Compounds with nucleophilic groups replacing the chlorine atom.
Applications De Recherche Scientifique
1-Chloro-1-(ethylselanyl)buta-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antioxidant and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of selenium-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(ethylselanyl)buta-1,3-diene involves its interaction with various molecular targets and pathways:
Electrophilic Addition: The compound reacts with electrophiles through the formation of a carbocation intermediate, which is stabilized by resonance.
Oxidation: The ethylselanyl group undergoes oxidation, leading to the formation of reactive selenium species that can interact with biological molecules.
Substitution: The chlorine atom is replaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism.
Comparaison Avec Des Composés Similaires
1-Chloro-1-(ethylselanyl)buta-1,3-diene can be compared with other similar compounds, such as:
1-Chloro-1-(methylselanyl)buta-1,3-diene: Similar structure but with a methylselanyl group instead of an ethylselanyl group.
1-Chloro-1-(phenylselanyl)buta-1,3-diene: Contains a phenylselanyl group, which imparts different chemical properties.
1-Chloro-1-(ethylthio)buta-1,3-diene: Similar structure but with a sulfur atom instead of selenium.
Propriétés
Numéro CAS |
62807-61-8 |
|---|---|
Formule moléculaire |
C6H9ClSe |
Poids moléculaire |
195.56 g/mol |
Nom IUPAC |
1-chloro-1-ethylselanylbuta-1,3-diene |
InChI |
InChI=1S/C6H9ClSe/c1-3-5-6(7)8-4-2/h3,5H,1,4H2,2H3 |
Clé InChI |
XAPFQAKSEKFBMN-UHFFFAOYSA-N |
SMILES canonique |
CC[Se]C(=CC=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





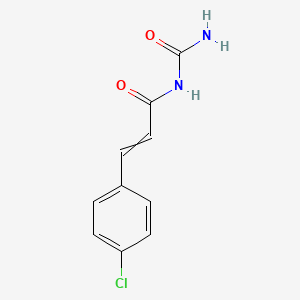

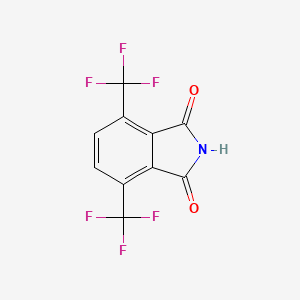
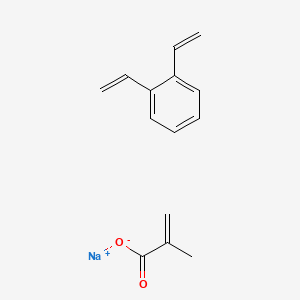
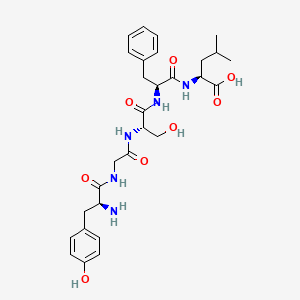
![Cyclohexanone, 3-[(phenylmethyl)thio]-, (S)-](/img/structure/B14503044.png)
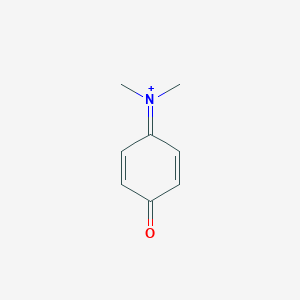
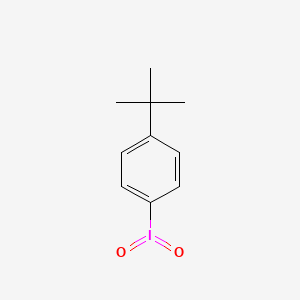
![1-Bromo-4-[2-(4-nonylphenyl)ethenyl]benzene](/img/structure/B14503065.png)
![1,7,7-Trimethyl-3-[(naphthalen-1-yl)amino]bicyclo[2.2.1]heptan-2-one](/img/structure/B14503073.png)

